molecular formula C12H21NO4 B2941171 2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone CAS No. 1421501-72-5

2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone

Cat. No.: B2941171
CAS No.: 1421501-72-5
M. Wt: 243.303
InChI Key: OABYVECCQSUKFB-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique physicochemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the ethoxy and ethanone functionalities. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or diamine, under acidic or basic conditions.

    Introduction of the Ethoxy Group: This step often involves the alkylation of the spirocyclic intermediate with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.

    Formation of the Ethanone Group: The final step involves the oxidation of the intermediate to introduce the ethanone functionality, which can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and a suitable nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, ethyl iodide, various nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the design of drugs targeting central nervous system disorders.

    Materials Science: The unique spirocyclic structure imparts desirable properties for the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: It is used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.

    Industrial Chemistry: It finds applications in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1,9-dioxa-4-azaspiro[5.5]undecane: A structurally related compound with similar spirocyclic features but lacking the ethoxy and ethanone functionalities.

    1-oxa-9-azaspiro[5.5]undec-2-en-4-one: Another spirocyclic compound with different substituents, offering distinct chemical properties and reactivity.

Uniqueness

2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone is unique due to the presence of both ethoxy and ethanone groups, which provide additional sites for chemical modification and functionalization. This enhances its versatility in synthetic applications and expands its potential use in various fields of research and industry.

Properties

IUPAC Name

1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-2-15-9-11(14)13-5-8-17-12(10-13)3-6-16-7-4-12/h2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABYVECCQSUKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCOC2(C1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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